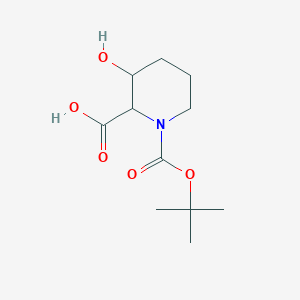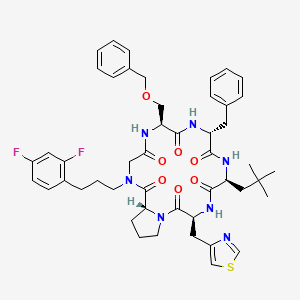![molecular formula C23H20F3N3O6S B2523341 2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 398998-58-8](/img/structure/B2523341.png)
2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of sulfonamide, nitro, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Sulfonamide Group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl aniline to form N-methyl-4-methylbenzenesulfonamide.
Introduction of the Phenoxy Group: The sulfonamide intermediate is then reacted with 4-hydroxyphenyl acetate to introduce the phenoxy group.
Formation of the Nitro Group: The phenoxy intermediate is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,4-Dimethyl-N-phenylbenzenesulfonamide: Similar sulfonamide structure but lacks the nitro and trifluoromethyl groups.
N-[2-(Chloromethyl)-phenyl]-4-methylbenzene-1-sulfonamide: Contains a chloromethyl group instead of the nitro and trifluoromethyl groups.
Uniqueness
The presence of both nitro and trifluoromethyl groups in 2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O6S/c1-15-3-10-19(11-4-15)36(33,34)28(2)17-6-8-18(9-7-17)35-14-22(30)27-16-5-12-21(29(31)32)20(13-16)23(24,25)26/h3-13H,14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRWJZHYCHMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-acetylphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2523258.png)
![5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2523259.png)
![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)

![[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2523269.png)


![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2523272.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]butanamide](/img/structure/B2523274.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2523276.png)
![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine](/img/structure/B2523277.png)
![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)

